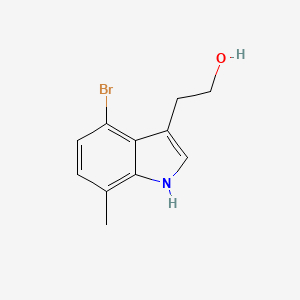

2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromo-7-methyl-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7-2-3-9(12)10-8(4-5-14)6-13-11(7)10/h2-3,6,13-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBXJFIYYBWRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633601 | |

| Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214915-69-2 | |

| Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 2 4 Bromo 7 Methyl 1h Indol 3 Yl Ethanol Derivatives

Functional Group Interconversions of the Ethanol (B145695) Side Chain

The 2-hydroxyethyl group at the C3-position of the indole (B1671886) is a prime site for a variety of functional group interconversions. These reactions modify the polarity, volatility, and chemical reactivity of the side chain without altering the core indole structure initially.

Common transformations include:

Oxidation: The primary alcohol of the ethanol side chain can be oxidized to the corresponding aldehyde, 2-(4-bromo-7-methyl-1H-indol-3-yl)acetaldehyde, or further to the carboxylic acid, 2-(4-bromo-7-methyl-1H-indol-3-yl)acetic acid. The choice of oxidizing agent dictates the outcome, with milder reagents like pyridinium (B92312) chlorochromate (PCC) favoring the aldehyde and stronger reagents like potassium permanganate (B83412) or Jones reagent yielding the carboxylic acid.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis, dicyclohexylcarbodiimide) produces esters. libretexts.org This strategy is widely used to introduce a vast array of functional groups. nih.gov

Etherification: Conversion of the alcohol to an ether can be achieved via the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Conversion to Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine (B44618) and iodine. This converts the side chain into a reactive electrophilic handle for subsequent nucleophilic substitution reactions.

Azide (B81097) Formation: The alcohol can be converted to an azide, typically through an intermediate tosylate or mesylate, followed by substitution with sodium azide. The resulting azide can then be reduced to an amine or used in cycloaddition reactions.

Table 1: Functional Group Interconversions of the Ethanol Side Chain

| Transformation | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Oxidation | PCC, DMP, KMnO₄, Jones Reagent | Aldehyde, Carboxylic Acid | Introduces carbonyl reactivity. |

| Esterification | R-COOH/Acid catalyst, Acyl Halide/Pyridine | Ester | Modifies polarity; introduces diverse R-groups. libretexts.org |

| Etherification | NaH, then R-X | Ether | Increases lipophilicity. |

| Halogenation | SOCl₂, PBr₃, PPh₃/I₂ | Alkyl Halide | Creates an electrophilic site for SN2 reactions. |

| Conversion to Azide | 1. TsCl/Pyridine 2. NaN₃ | Azide | Precursor to amines; used in click chemistry. |

Modifications of the Indole Nitrogen (N1-position)

The N-H bond of the indole ring is acidic and can be readily deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to generate an indolide anion. iajps.com This nucleophilic nitrogen can then be targeted by various electrophiles.

N-Alkylation: The introduction of alkyl groups at the N1-position is a common strategy. liv.ac.uk This is typically achieved by reacting the indole with alkyl halides or sulfates in the presence of a base. N-alkylation can prevent the formation of N-H hydrogen bonds, which can influence the molecule's biological activity and physical properties. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylindoles. This modification introduces a carbonyl group, which withdraws electron density from the indole ring, making it less susceptible to electrophilic attack and altering its electronic properties.

N-Sulfonylation: The indole nitrogen can be protected or functionalized with sulfonyl groups, such as tosyl (Ts) or mesyl (Ms), by reacting it with the corresponding sulfonyl chlorides. These protecting groups are stable under many reaction conditions but can be removed when necessary.

N-Arylation: Introduction of an aryl group at the N1-position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Table 2: Modifications of the Indole Nitrogen (N1-Position)

| Modification | Typical Reagents | Resulting Structure | Purpose |

|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base (NaH, K₂CO₃) | N-Alkyl Indole | Blocks H-bonding; modulates lipophilicity. iajps.comliv.ac.uk |

| N-Acylation | RCOCl, (RCO)₂O, Base | N-Acyl Indole | Deactivates the indole ring; introduces amide functionality. |

| N-Sulfonylation | TsCl, MsCl, Base | N-Sulfonyl Indole | Protection of the indole nitrogen. |

| N-Arylation | Ar-X, Pd or Cu catalyst, Base | N-Aryl Indole | Introduces aromatic systems for extended conjugation. |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution (EAS). masterorganicchemistry.com The nucleophilicity is highest at the C3 position; however, since this position is already substituted in the parent compound, electrophilic attack will be directed to other available positions. The existing substituents (4-bromo and 7-methyl) will influence the regioselectivity of these reactions. The electron-donating methyl group at C7 activates the ring, while the bromo group at C4 is a deactivating, ortho-, para-director.

Electrophilic Attack: EAS reactions such as nitration (HNO₃/H₂SO₄), halogenation (NBS, NCS), and Friedel-Crafts acylation (RCOCl/AlCl₃) are likely to occur at the C2, C5, or C6 positions. masterorganicchemistry.com The precise location will depend on the interplay between the directing effects of the existing groups and the steric hindrance. Competition experiments have shown that some modified indoles can be more nucleophilic than their standard carbon-based counterparts. nih.gov

Mannich Reaction: The reaction of the indole with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) in an acidic medium can lead to aminomethylation, typically at an activated position on the ring.

Vilsmeier-Haack Reaction: This reaction uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (–CHO) onto the indole ring, a process that usually favors the C3-position but can occur at other positions if C3 is blocked.

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the bromo substituent and the indole ring itself can make the C4 position susceptible to nucleophilic attack, particularly if the ring is further activated by electron-withdrawing groups or if a strong nucleophile is used under forcing conditions.

Cross-Coupling Reactions for Further Functionalization

The carbon-bromine bond at the C4-position is a key handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, significantly expanding the structural diversity of the derivatives.

Suzuki Coupling: Palladium-catalyzed reaction with an aryl or vinyl boronic acid (or boronate ester) to form a new carbon-carbon bond, replacing the bromine with an aryl or vinyl group. nih.gov

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent at the C4-position. This is a powerful method for creating C(sp²)-C(sp) bonds. researchgate.net

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene at the C4-position.

Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent (R-SnBu₃) to form C-C bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (primary or secondary) to replace the bromine with a nitrogen-containing group, forming N-aryl or N-alkyl derivatives at the C4-position.

Table 3: Cross-Coupling Reactions at the C4-Position

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C(sp²)-N |

Rearrangement Reactions and Multicomponent Transformations

Indole derivatives are valuable substrates in complex chemical transformations, including rearrangement and multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from simple building blocks. arkat-usa.orgrsc.org

Rearrangement Reactions: Indole derivatives can undergo various rearrangement reactions. For instance, electrophilic attack at the C3-position of an indole can sometimes lead to the formation of a spirocyclic intermediate, which can then rearrange to a different carbocyclic framework, such as a tetrahydrocarbazole. rsc.org While the C3-position in the title compound is substituted, derivatives where the side chain is modified could potentially undergo such transformations. Evidence suggests that some electrophilic substitutions on 3-alkylindoles proceed via initial attack at the C3-position followed by a rearrangement. rsc.org

Multicomponent Reactions (MCRs): The indole nucleus is a common component in MCRs. nih.govresearchgate.net These reactions combine three or more reactants in a single pot to form a product that incorporates portions of all starting materials. tandfonline.com Examples include:

Ugi and Passerini Reactions: These isocyanide-based MCRs can involve indole-derived aldehydes or amines to create complex peptide-like structures.

Mannich-type MCRs: A three-component reaction between an indole, an aldehyde, and an amine or other nucleophile can generate diverse 3-substituted indoles.

Pictet-Spengler Reaction: While classically an intramolecular reaction, its principles can be applied in a multicomponent fashion. The reaction of an indole-3-ethanol derivative (like the title compound) or its corresponding tryptamine (B22526) derivative with an aldehyde or ketone leads to the formation of β-carboline structures.

Spectroscopic Characterization and Structural Elucidation in Indole Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published experimental NMR data for 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol could be located.

Proton NMR (¹H NMR) Applications

Specific proton chemical shifts (δ) and coupling constants (J) for the aromatic, ethyl, and amine protons of this compound are not available in the public domain.

Carbon-13 NMR (¹³C NMR) Applications

The characteristic chemical shifts for the carbon atoms of the indole (B1671886) ring and the hydroxyethyl (B10761427) side chain for this compound have not been reported.

Two-Dimensional NMR Techniques

There are no available studies utilizing 2D-NMR techniques such as COSY, HSQC, or HMBC to confirm the structural assembly of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

The mass spectrum, including the molecular ion peak and fragmentation pattern for this compound, is not available in reviewed scientific literature or databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies (cm⁻¹) corresponding to the N-H, O-H, C-H, and C-Br bonds of this compound have not been documented.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data, including unit cell dimensions, space group, or atomic coordinates for this compound, has been published.

Further empirical research and publication of the findings are necessary to enable a complete and accurate scientific discussion of this compound's chemical structure.

Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS) in Reaction Monitoring

In the synthesis of complex heterocyclic molecules such as this compound, meticulous monitoring of the reaction progress is essential to optimize yields, minimize side-product formation, and ensure the successful conversion of starting materials. Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two indispensable and complementary analytical techniques employed for this purpose. TLC offers a rapid, qualitative assessment of the reaction mixture, while GC/MS provides detailed structural confirmation and purity analysis of the final product.

Thin-Layer Chromatography (TLC) for Real-Time Reaction Tracking

Thin-Layer Chromatography is a fundamental technique used to monitor the progress of a chemical reaction by separating the components of a reaction mixture based on polarity. umich.eduyoutube.com For the synthesis of this compound, TLC allows a chemist to qualitatively observe the consumption of the starting materials (e.g., 4-bromo-7-methyl-1H-indole and a suitable two-carbon electrophile) and the concurrent appearance of the desired product.

The separation is typically performed on a TLC plate coated with a polar stationary phase, such as silica (B1680970) gel. libretexts.org A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a mobile phase of a specific polarity. umich.edu The choice of eluent, often a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is critical for achieving good separation. reddit.com

As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates. Non-polar compounds have a weaker affinity for the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to lower Rf values. libretexts.org The product, this compound, contains a polar hydroxyl (-OH) group, making it significantly more polar than a potential precursor like 4-bromo-7-methyl-1H-indole. Therefore, the product spot is expected to have a lower Rf value than the indole starting material.

Visualization of the spots is achieved through various methods. Since indole derivatives are often UV-active due to their aromatic structure, the spots can be visualized under a UV lamp (254 nm), where they appear as dark spots on a fluorescent background. umich.edulibretexts.org To enhance detection and differentiate between compounds, chemical stains can be used. A p-anisaldehyde stain, for instance, reacts with the hydroxyl group of the product to form a colored spot upon heating. A potassium permanganate (B83412) stain can also be used, as it reacts with the oxidizable alcohol and indole moieties. libretexts.org Furthermore, an Ehrlich's reagent spray (p-dimethylaminobenzaldehyde in acidic ethanol) is highly specific for indoles, producing a characteristic purple-to-blue color. epfl.ch

By spotting the reaction mixture at different time intervals alongside the starting materials on the same TLC plate, one can track the reaction's progression. The gradual disappearance of the starting material spots and the intensification of the product spot indicate the conversion. youtube.com The reaction is considered complete when the starting material spot is no longer visible.

Illustrative TLC Monitoring Data

The following interactive table shows hypothetical Rf values for the starting materials and the product during the synthesis of this compound, demonstrating how TLC can be used to monitor the reaction progress.

| Compound | Structure | Polarity | Expected Rf (30% EtOAc in Hexane) | Expected Rf (50% EtOAc in Hexane) |

| 4-Bromo-7-methyl-1H-indole (Starting Material 1) |  | Less Polar | 0.65 | 0.78 |

| Glycolaldehyde (Starting Material 2) |  | Highly Polar | 0.10 | 0.25 |

| This compound (Product) |  | More Polar | 0.30 | 0.50 |

Note: These Rf values are illustrative. Actual values depend on precise experimental conditions such as the specific TLC plate, chamber saturation, and temperature.

Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Elucidation and Purity Assessment

Following the completion of the reaction and subsequent purification (e.g., by column chromatography), Gas Chromatography-Mass Spectrometry is employed to confirm the identity and assess the purity of the isolated this compound. GC separates volatile compounds in a mixture, while MS provides information about the mass and structure of each separated component. whitman.edu

In GC, the sample is vaporized and travels through a long, thin capillary column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase. whitman.edu Due to the polar -OH group, indole-3-ethanols can sometimes exhibit poor peak shapes (tailing) in GC. To improve volatility and chromatographic performance, the sample may be derivatized, for instance, by converting the alcohol to a less polar trimethylsilyl (B98337) (TMS) ether. nist.govnih.gov

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion (M+•) and its fragment ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. scirp.org

The mass spectrum of this compound is expected to show several characteristic features:

Molecular Ion (M+•): A prominent molecular ion peak would be observed. Due to the presence of a bromine atom, this peak will appear as a pair of peaks of almost equal intensity (the M+• and M+2 peaks), corresponding to the two major isotopes of bromine, 79Br and 81Br. acs.org

Indolyl-methyl Cation: The most characteristic fragmentation pathway for 3-substituted indoles is the cleavage of the bond beta to the indole ring. For this compound, this involves the loss of a •CH2OH radical, leading to the formation of a highly stable, resonance-stabilized (4-bromo-7-methyl-1H-indol-3-yl)methyl cation. This is often the base peak in the spectrum.

Other Fragments: Other fragmentations could include the loss of water (H2O) from the molecular ion, or cleavage of the bromine atom.

Predicted Mass Spectrometry Fragmentation Data

This interactive table outlines the predicted key ions in the electron ionization mass spectrum of this compound.

| Ion Description | Proposed Fragment Structure | Predicted m/z | Notes |

| Molecular Ion [M]+• |  | 254/256 | Isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| [M - CH2OH]+ |  | 223/225 | Result of β-cleavage, likely the base peak. |

| [M - H2O]+• |  | 236/238 | Loss of water from the molecular ion. |

| [M - Br]+ |  | 175 | Loss of the bromine atom from the molecular ion. |

Note: These m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br) and represent predicted fragmentation patterns.

Computational Chemistry and Theoretical Investigations of Substituted Indole 3 Ethanol Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium to large-sized molecules. researchgate.netsemanticscholar.org It is frequently employed to study the properties of indole (B1671886) derivatives. researchgate.netmdpi.com Calculations are typically performed using a specific functional, such as B3LYP or B3PW91, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation approximately. dergipark.org.tr

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting its most stable three-dimensional structure. researchgate.net For an indole derivative, this would involve determining the precise bond lengths, bond angles, and dihedral angles, including the planarity of the indole ring and the conformation of the ethanol (B145695) side chain. The resulting optimized geometry corresponds to a minimum on the potential energy surface. These theoretical parameters can then be compared with experimental data, for instance, from X-ray crystallography if available. nih.gov

Once the geometry is optimized, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. dergipark.org.tr Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C=C bending, or C-Br stretching. These theoretical spectra are invaluable for interpreting experimental FTIR and Raman data, allowing for the assignment of observed spectral bands to specific molecular motions. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. semanticscholar.orgdergipark.org.tr

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. dergipark.org.tr The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, indicating that the molecule is more likely to undergo electronic transitions. nih.gov Analysis of the spatial distribution of these orbitals would show where the molecule is most likely to donate or accept electrons.

Table 1: Hypothetical Frontier Molecular Orbital Properties This table illustrates the type of data that would be generated from a DFT calculation for 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol. The values are for illustrative purposes only and are not based on actual calculations.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These "conceptual DFT" descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). semanticscholar.orgresearchgate.net

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." semanticscholar.org

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These descriptors are crucial for predicting how a molecule will interact with other reagents in a chemical reaction.

Table 2: Hypothetical Conceptual DFT Reactivity Descriptors This table illustrates the type of data that would be derived from FMO energies for this compound. The values are for illustrative purposes only.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.525 |

| Chemical Hardness (η) | 2.325 |

| Electrophilicity Index (ω) | 2.67 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the surface of the molecule's electron density. The MEP map uses a color scale to indicate different electrostatic potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.trnih.gov Green and yellow indicate regions of neutral or intermediate potential. For this compound, an MEP map would identify the electronegative nitrogen and oxygen atoms as likely red (negative) regions, and the hydrogen atom on the indole nitrogen (N-H) as a likely blue (positive) region, providing a clear guide to its reactive sites. nih.gov

Intermolecular Interactions and Supramolecular Assembly Studies (e.g., Hirshfeld Surface Analysis)

For substituted indole derivatives, the nature and strength of intermolecular interactions are heavily influenced by the substituents on the indole ring. While specific studies on this compound are not extensively documented in publicly available literature, the analysis of closely related brominated indole structures provides a strong framework for understanding its expected behavior.

In the crystal structures of analogous brominated indole derivatives, a variety of intermolecular interactions are observed, including hydrogen bonding, halogen bonding, and π-stacking interactions. nih.govnih.gov Hirshfeld surface analysis of these related compounds reveals the percentage contributions of different types of contacts to the total surface area. For instance, in many organic crystals, H···H contacts are the most abundant, reflecting the prevalence of hydrogen atoms on the molecular surface.

A hypothetical Hirshfeld surface analysis for this compound would likely reveal significant contributions from several key interactions. The presence of the N-H group of the indole ring and the hydroxyl group of the ethanol side chain would facilitate the formation of strong N-H···O or O-H···N hydrogen bonds, which are critical in directing the supramolecular assembly. nih.gov The bromine atom introduces the possibility of Br···H or Br···Br contacts, as well as halogen bonding (Br···O or Br···N), which can further stabilize the crystal packing. nih.govnih.gov The aromatic indole core allows for π···π stacking interactions, which are also a significant feature in the crystal engineering of such planar systems. nih.govnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots display the distribution of contact types and distances, with characteristic spikes indicating the prevalence of specific interactions. For this compound, one would anticipate distinct features corresponding to the aforementioned hydrogen bonds, halogen interactions, and van der Waals forces.

The dnorm mapped Hirshfeld surface is particularly informative, as it highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White regions represent contacts at approximately the van der Waals distance, while blue areas denote longer contacts. nih.gov For the title compound, prominent red areas would be expected around the N-H and O-H groups, as well as potentially near the bromine atom, depending on the specific packing arrangement.

Below is an interactive data table summarizing the expected percentage contributions of the most significant intermolecular contacts for this compound, based on analyses of similar brominated indole structures.

| Interaction Type | Expected Contribution (%) | Key Features |

| H···H | 45 - 55% | Represents the large proportion of hydrogen atoms on the molecular surface. |

| C···H/H···C | 15 - 25% | Van der Waals interactions involving the carbon framework and hydrogen atoms. |

| O···H/H···O | 10 - 20% | Primarily due to N-H···O and O-H···N hydrogen bonding. nih.gov |

| Br···H/H···Br | 5 - 15% | Halogen-hydrogen contacts contributing to crystal stability. |

| Br···Br | < 5% | Potential for Type I or Type II halogen-halogen interactions. |

| C···C | 5 - 10% | Indicative of π···π stacking interactions between indole rings. nih.govnih.gov |

| N···H/H···N | 5 - 10% | Primarily from N-H···N hydrogen bonds in certain packing motifs. nih.gov |

Note: The data in this table is hypothetical and based on the analysis of analogous compounds. Specific values would require experimental crystallographic data and subsequent Hirshfeld surface analysis of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving indole derivatives. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states, intermediates, and the corresponding activation energies, providing a detailed, step-by-step description of the reaction pathway. This level of insight is often difficult to obtain through experimental methods alone.

A key area of investigation for indole-3-ethanol derivatives is their role in biosynthetic pathways and their subsequent enzymatic or chemical transformations. For example, the oxidation of indole-3-ethanol to indole-3-acetaldehyde is a crucial step in the biosynthesis of the plant hormone indole-3-acetic acid. nih.gov Computational modeling of this oxidation process would involve calculating the reaction profile for different potential oxidants and catalytic cycles. This would help in understanding the role of the enzyme's active site and the effect of substituents on the indole ring on the reaction kinetics.

Another area of interest is the participation of indole derivatives in multicomponent reactions to form complex heterocyclic structures. nih.gov For instance, the Pictet-Spengler reaction, which is a classic method for synthesizing tetrahydro-β-carbolines from tryptamine (B22526) or its derivatives, has been extensively studied using computational methods. A hypothetical computational study on a Pictet-Spengler-type reaction involving this compound would first involve its conversion to the corresponding tryptamine, followed by condensation with an aldehyde or ketone. Density Functional Theory (DFT) calculations could be employed to model the reaction pathway, starting from the initial nucleophilic attack of the indole nitrogen on the carbonyl group, followed by cyclization and subsequent rearomatization. The calculations would provide the geometries of all stationary points (reactants, intermediates, transition states, and products) and their relative energies.

The results of such a computational study could be summarized in a reaction profile diagram, plotting the Gibbs free energy against the reaction coordinate. This would visually represent the energy barriers for each step of the reaction, allowing for the identification of the rate-determining step.

Below is an interactive data table outlining the typical parameters and expected findings from a DFT study on a hypothetical reaction of this compound.

| Computational Parameter | Description | Expected Insights for a Hypothetical Reaction |

| Methodology | Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)). | Provides a good balance between accuracy and computational cost for organic reaction mechanisms. |

| Solvation Model | Implicit solvation models (e.g., PCM, SMD) to account for the effect of the solvent. | Crucial for accurately modeling reactions in solution, as it can significantly affect the energies of charged or polar species. |

| Transition State Search | Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods. | Identifies the geometry of the transition state, which is the highest energy point along the reaction coordinate. |

| Frequency Calculation | Performed on all optimized geometries to characterize them as minima (all real frequencies) or transition states (one imaginary frequency). | Confirms the nature of the stationary points and provides zero-point vibrational energies and thermal corrections to the Gibbs free energy. |

| Intrinsic Reaction Coordinate (IRC) | Calculation to connect the transition state to the corresponding reactant and product minima. | Verifies that the identified transition state correctly links the intended reactant and product. |

| Activation Energy (ΔG‡) | The difference in Gibbs free energy between the transition state and the reactants. | Determines the kinetic feasibility of the reaction step. A lower activation energy indicates a faster reaction. |

| Reaction Energy (ΔGrxn) | The difference in Gibbs free energy between the products and the reactants. | Indicates the thermodynamic driving force of the reaction. A negative value signifies an exergonic reaction. |

Note: The insights in this table are generalized for a hypothetical reaction and would be specific to the particular transformation being studied.

Through such computational investigations, a deeper understanding of the chemical reactivity of this compound can be achieved, paving the way for its application in the synthesis of more complex and potentially bioactive molecules.

Advanced Research Applications of Brominated and Methylated Indole 3 Ethanol Scaffolds

Role in Medicinal Chemistry Research and Drug Discovery Paradigms

The indole (B1671886) scaffold is considered a "privileged" structure in drug discovery, capable of interacting with a multitude of biological targets. chula.ac.th Strategic placement of substituents like bromine and methyl groups on the tryptophol (B1683683) framework is a key strategy in developing new therapeutic agents. fiveable.menih.gov

Design and Synthesis of Novel Indole-Based Pharmacophores

The design of novel pharmacophores often leverages the tryptophol backbone, a structure found in various bioactive natural products. rsc.orgnih.gov The synthesis of derivatives such as 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol involves multi-step processes where the indole core is constructed and subsequently functionalized.

A common approach is the Fischer indole synthesis, which can be adapted to create specifically substituted indoles. For a compound like this compound, a potential synthetic route would begin with a correspondingly substituted phenylhydrazine (B124118), in this case, (5-bromo-2-methylphenyl)hydrazine. This precursor would then be reacted with a suitable partner that provides the ethanol (B145695) side chain at the C-3 position, such as 4-hydroxybutanal or its synthetic equivalent, dihydrofuran. google.com A patent for the synthesis of the related 4-bromo-7-methylindole-2-carboxylic acid describes reacting 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate, followed by cyclization. google.com This highlights a viable pathway for creating the 4-bromo-7-methylindole core.

The introduction of bromine is significant as it serves as a versatile chemical handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the attachment of diverse molecular fragments to build complex pharmacophores. nih.govvulcanchem.com The ethanol side chain itself can be a point for modification, for instance, through esterification or etherification, to alter the compound's physicochemical properties.

Exploration of Structure-Activity Relationships within Indole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of indole derivatives. The specific placement of substituents on the indole ring dramatically influences biological activity by altering the molecule's size, shape, electronics, and lipophilicity. nih.govnih.gov

The Role of Bromine: The bromine atom, particularly at positions 4, 5, or 6, significantly impacts a compound's interaction with biological targets. nih.gov Due to its size and electronegativity, bromine can form halogen bonds, a type of non-covalent interaction with protein residues that can enhance binding affinity and selectivity. ump.edu.pl Furthermore, bromine substitution generally increases lipophilicity, which can affect cell membrane permeability and oral bioavailability. In studies of meridianins, marine-derived indole alkaloids, bromine substitution at the C-5 or C-6 position led to a marked improvement in potency for kinase inhibition. nih.gov

The Role of Methylation: Methylation, such as at the N-1 or C-7 position, also plays a critical role in SAR. A methyl group at C-7, as in the target compound, can provide beneficial steric interactions with a binding pocket or shield the molecule from metabolic degradation, potentially increasing its in vivo half-life. sigmaaldrich.cn Conversely, methylation at the indole nitrogen (N-1) has been shown in some cases to abolish activity, suggesting the N-H group may be essential for hydrogen bonding with the target receptor. nih.govacs.org

A hypothetical SAR study for a series of compounds based on the this compound scaffold might explore how variations in these key positions affect a specific biological activity, as summarized in the table below.

| Position of Variation | Substituent | Expected Impact on Biological Activity | Rationale |

| C-4 | H, F, Cl, Br | Potency may increase with halogen size. | Halogen bonding potential and lipophilicity modulation. nih.govump.edu.pl |

| C-7 | H, CH₃ , C₂H₅ | Potency and metabolic stability may be enhanced. | Fills hydrophobic pockets; may block metabolic sites. sigmaaldrich.cn |

| N-1 | H , CH₃ | N-H may be critical for activity. | N-H can act as a hydrogen bond donor. nih.gov |

| C-3 Side Chain | -CH₂CH₂OH , -CH₂COOH | Modulates polarity and hydrogen bonding capacity. | The hydroxyl group can form key interactions; changing it alters physicochemical properties. rsc.orgnih.gov |

Indole Derivatives as Probes for Biological Target Identification

Indole derivatives are frequently used as molecular probes to investigate biological systems, often due to their intrinsic fluorescent properties. chula.ac.th The indole ring system is a natural fluorophore, and its photophysical characteristics can be tuned by the introduction of various substituents. While specific data on this compound as a probe is not available, the structural motifs suggest potential in this area.

The bromine atom, as a "heavy atom," can influence the photophysical properties by promoting intersystem crossing, which could be exploited in the design of photosensitizers for photodynamic therapy or probes that operate via phosphorescence. The combination of the electron-rich indole core with substituents that modify its electronic distribution can lead to derivatives with desirable fluorescence quantum yields and large Stokes shifts, making them suitable for biological imaging applications. ump.edu.pl

Applications in Materials Science and Organic Electronics

The π-conjugated system of the indole scaffold makes it an attractive building block for novel organic materials with applications in electronics. vulcanchem.com While this is an emerging area for tryptophol-based structures, the fundamental properties of the 4-bromo-7-methylindole core suggest potential applications.

Development of Organic Semiconductors

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these materials depends on the electronic properties of the constituent molecules, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). google.com

The indole nucleus provides a rigid, planar, and electron-rich core that can facilitate charge transport. Functionalization is a key strategy to tune the semiconductor properties. nih.gov

Bromine Substitution : The electron-withdrawing nature of the bromine atom can lower both the HOMO and LUMO energy levels, which can improve air stability and facilitate charge injection from electrodes.

Ethanol Side Chain : The 2-hydroxyethyl group on the C-3 position introduces polarity. While extensive alkyl chains are often used to improve solubility and film morphology, the ethanol group in this compound could be leveraged to impart solubility in more polar, "green" solvents, which is a significant advantage for large-scale device fabrication. acs.orgresearchgate.net

| Feature of this compound | Potential Impact on Semiconductor Properties |

| Indole Core | Provides a π-conjugated system for charge transport. nih.gov |

| Bromine Atom | Lowers HOMO/LUMO levels, potentially improving air stability. vulcanchem.com |

| Methyl Group | Can influence molecular packing in the solid state. |

| Ethanol Group | May increase solubility in polar, non-chlorinated solvents. acs.orgresearchgate.net |

Optoelectronic Device Research

The same properties that make brominated and methylated indole scaffolds interesting for semiconductors also apply to their potential use in optoelectronic devices, such as organic photovoltaic (OPV) cells and photodetectors. The ability of the indole ring to absorb UV light and the potential for its absorption spectrum to be shifted into the visible range through strategic derivatization is key. nih.gov

For a molecule like this compound, the combination of the indole chromophore with the heavy bromine atom could be explored for applications that rely on the generation of excited triplet states. This makes such scaffolds potential candidates for use as sensitizers in triplet-triplet annihilation upconversion systems or as host materials for phosphorescent emitters in OLEDs. The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics, and indole-based frameworks represent a promising platform for such innovation.

Biocatalytic Transformations and Bioremediation Research Involving Indoles

The intersection of biocatalysis and environmental science offers promising avenues for the transformation and degradation of complex organic molecules like this compound. Research into related indole structures provides a foundational understanding of the potential biocatalytic and bioremediation pathways for this specific compound.

Biocatalytic Transformations

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. researchgate.net For substituted indoles, enzymes such as cytochrome P450s and flavin-dependent monooxygenases are of particular interest. nih.govnih.gov These enzymes are known to catalyze a variety of reactions, including hydroxylation, oxidation, and dehydrogenation of the indole core and its side chains. researchgate.netnih.gov

The metabolism of indole and its derivatives by cytochrome P450 enzymes can lead to the formation of various oxidized products, including indoxyl (3-hydroxyindole). nih.govresearchgate.net This process is significant as the ethanol side chain of this compound could potentially be a substrate for alcohol dehydrogenases, converting it to the corresponding aldehyde, which could then undergo further enzymatic transformations. wikipedia.org

Moreover, flavin-dependent monooxygenases have been shown to catalyze the stereoselective oxidation of 2-arylindoles to 3-hydroxyindolenines. nih.gov While the subject compound is a 3-substituted indole, the potential for enzymatic oxidation at other positions of the indole ring or on the side chain remains a viable area of investigation. For instance, fungal biotransformation has been successfully used to introduce hydroxyl groups onto various indole derivatives. researchgate.net

A plausible biocatalytic transformation for this compound could involve hydroxylation at one of the available positions on the benzene (B151609) ring (C5 or C6) or oxidation of the ethanol side chain. The table below summarizes potential enzymatic reactions based on studies of analogous compounds.

| Enzyme Class | Potential Transformation on this compound | Observed in Related Compounds | Reference |

| Cytochrome P450 Monooxygenases | Hydroxylation of the indole ring (e.g., at C5 or C6) | Oxidation of indole to various hydroxylated products. nih.govresearchgate.net | nih.govresearchgate.net |

| Alcohol Dehydrogenases | Oxidation of the ethanol side chain to an acetaldehyde (B116499) derivative. | Conversion of tryptophol to (indol-3-yl)acetaldehyde. wikipedia.org | wikipedia.org |

| Flavin-Dependent Monooxygenases | Oxidation of the indole nucleus. | Stereoselective oxidation of 2-arylindoles. nih.gov | nih.gov |

| Halogenases/Dehalogenases | Removal of the bromine atom. | Enzymatic halogenation and dehalogenation of aromatic compounds. nih.gov | nih.gov |

Bioremediation Research

Bioremediation utilizes microorganisms to degrade or detoxify environmental pollutants. nih.govnumberanalytics.com Halogenated aromatic compounds are a significant class of pollutants, and their microbial degradation is a key area of environmental research. microbiologyresearch.orgnih.gov The structure of this compound, containing both a brominated aromatic ring and an indole moiety, presents a unique substrate for bioremediation studies.

The microbial degradation of halogenated aromatics often involves initial dehalogenation, which can occur under both aerobic and anaerobic conditions. nih.gov Microorganisms have evolved enzymes that can cleave carbon-halogen bonds, rendering the molecule less toxic and more amenable to further degradation. nih.gov For instance, bacterial consortia have demonstrated the ability to degrade brominated flame retardants. mdpi.com

Following dehalogenation, the resulting 7-methyl-1H-indole-3-ethanol would be subject to degradation pathways established for other indole derivatives. Microbial degradation of indole can proceed through various routes, often initiated by hydroxylation to form intermediates like indoxyl, which are then further metabolized. scispace.com The degradation of aromatic compounds, in general, is a well-studied microbial process. nih.gov

The potential for bioremediation of sites contaminated with brominated indoles is significant. Plant-growth-promoting rhizobacteria that produce auxins like indole-3-acetic acid are important in phytoremediation, suggesting a natural link between microbial indole metabolism and environmental cleanup. nih.gov

Future Directions and Emerging Research Avenues in Substituted Indole Chemistry

The field of substituted indole chemistry is dynamic, with continuous advancements in synthetic methodologies and applications. The future research landscape for compounds like this compound is likely to be shaped by several emerging trends.

One of the most promising areas is the continued exploration of C-H functionalization . rsc.org This strategy allows for the direct modification of the indole scaffold without the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. researchgate.net Future work could focus on developing selective C-H activation methods to introduce new functional groups at the C2, C5, or C6 positions of the this compound core.

The development of novel biocatalysts through protein engineering and directed evolution will open new possibilities for the synthesis and transformation of substituted indoles. nih.gov Engineered enzymes could be designed to perform specific hydroxylations, oxidations, or even asymmetric transformations on the this compound molecule, providing access to a wide range of chiral building blocks and complex natural product analogs. nih.gov The use of enzymatic cascades, where multiple enzymes work in concert, could enable the efficient, one-pot synthesis of highly functionalized indole derivatives. nih.gov

In the realm of bioremediation , future research will likely focus on identifying and engineering microorganisms with enhanced degradation capabilities for halogenated indoles. nih.govmdpi.com Metagenomic approaches can be used to discover novel dehalogenases and indole-degrading enzymes from environmental samples. microbiologyresearch.org Genetically engineered microorganisms could be developed to express specific metabolic pathways for the complete mineralization of compounds like this compound.

Q & A

Q. What are the established synthesis routes for 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol, and how can purity be validated?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions involving brominated indole precursors. For example, hydrazide formation in ethanol/DMF mixtures under reflux conditions is a common step, as seen in analogous indole derivatives . Purity validation requires a combination of techniques:

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (Mo/Kα radiation) at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Structure Solution : Employ direct methods via SHELXS for phase determination .

- Refinement : Iterative refinement with SHELXL to optimize atomic coordinates and displacement parameters. Validate using R-factors (e.g., ) and residual electron density maps .

Q. What preliminary biological screening methods are applicable for this compound?

Answer: Initial activity assessments focus on antimicrobial properties, following protocols for structurally related indoles:

- Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values for quantification .

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity at bioactive concentrations .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing hazardous byproducts?

Answer:

- Solvent Selection : Replace traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) to reduce environmental impact .

- Catalysis : Explore Pd-mediated cross-coupling reactions for higher regioselectivity. Monitor reaction progress via in-situ FTIR to identify intermediates and optimize conditions .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil® AP) to absorb heavy metals or halides post-synthesis .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer:

- Derivatization : Synthesize analogs with substitutions at the 4-bromo or 7-methyl positions. Compare bioactivity trends using molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial enzymes (e.g., DNA gyrase) .

- Pharmacophore Mapping : Generate 3D-QSAR models using CoMFA/CoMSIA to identify critical electrostatic and steric features .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Temporal Analysis : Adopt a multi-wave panel design (e.g., measurements at initial, 1-week, and 1-year intervals) to distinguish short-term vs. long-term effects, as demonstrated in pharmacological paradox studies .

- Meta-Analysis : Aggregate data from independent assays using random-effects models to account for variability in experimental conditions (e.g., bacterial strain differences) .

Q. How can computational modeling enhance understanding of this compound’s interactions?

Answer:

Q. What are the environmental implications of scaling up synthesis?

Answer:

- Life Cycle Assessment (LCA) : Quantify energy use and waste generation across synthetic steps. Prioritize steps with high E-factor (kg waste/kg product) for optimization .

- Biodegradability Testing : Use OECD 301D guidelines to evaluate microbial degradation in aqueous systems .

Methodological Notes

- Contradiction Handling : For conflicting crystallographic data, apply the Hooft parameter to assess data quality and re-refine structures with alternative restraint models in SHELXL .

- Ethical Compliance : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring alignment with open-science frameworks while protecting sensitive IP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.